synthesis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol
synthesis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol
An In-depth Technical Guide to the Synthesis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol
Executive Summary
This technical guide provides a comprehensive overview of the , a substituted phenolic Mannich base. The core of this synthesis is the Mannich reaction, a cornerstone of organic chemistry for aminomethylation. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters. It is intended for an audience of researchers, chemists, and professionals in drug development who require a blend of theoretical understanding and practical, field-proven insights for the successful synthesis of this and related compounds.
Introduction to the Synthesis
The Target Compound: Chemical Identity
2-Dimethylaminomethyl-4-nitro-6-methoxyphenol is a multifunctional organic compound. Its structure incorporates a phenolic hydroxyl group, a methoxy group, a nitro group, and a tertiary aminomethyl substituent. This unique combination of functional groups makes it a valuable intermediate for further chemical elaboration.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| IUPAC Name | 2-[(dimethylamino)methyl]-6-methoxy-4-nitrophenol | [1] |
| CAS Number | Not explicitly available in search results, typical for novel intermediates. | |
| Canonical SMILES | CN(C)CC1=C(C(=CC(=C1)[O-])OC)O | [1] |
Synthetic Strategy: The Mannich Reaction
The synthesis of the title compound is achieved through the Mannich reaction. This powerful three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom.[2] In this specific synthesis, the electron-rich phenol, 2-methoxy-4-nitrophenol, serves as the compound containing the "acidic" proton (on the aromatic ring), which reacts with formaldehyde and a secondary amine, dimethylamine.[3][4] The product is a β-amino-carbonyl compound, commonly referred to as a Mannich base.[2]
The overall transformation is illustrated below.
Reaction Mechanism and Scientific Rationale
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Mannich reaction proceeds in two primary stages.[2][5]
Stage 1: Formation of the Eschenmoser's Salt Precursor
The reaction is initiated by the nucleophilic addition of dimethylamine to formaldehyde. This is followed by dehydration under acidic conditions to generate a highly reactive electrophile: the N,N-dimethylmethyleneiminium ion (an Eschenmoser's salt precursor).[2] This iminium ion is the key aminomethylating agent.
Causality: The use of a secondary amine like dimethylamine is crucial. Primary amines can lead to the formation of bis-alkylated products, while tertiary amines cannot form the necessary iminium ion. The reaction is typically performed in mildly acidic conditions to facilitate the dehydration of the intermediate hemiaminal.[2]
Stage 2: Electrophilic Aromatic Substitution
The starting material, 2-methoxy-4-nitrophenol, possesses a highly activated aromatic ring. The phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups are strong ortho-, para-directing activators. The nucleophilic phenol ring attacks the electrophilic carbon of the iminium ion.
Regioselectivity Explained:
-
-OH Group: This is the most powerful activating group, strongly directing electrophilic substitution to the positions ortho and para to it.
-
-OCH₃ Group: Also an ortho-, para-directing activator.
-
-NO₂ Group: A strong deactivating, meta-directing group.
The position ortho to the hydroxyl group (C2) is the most sterically accessible and electronically enriched site for the electrophilic attack by the bulky iminium ion. The para position is already occupied by the nitro group. Therefore, the aminomethylation occurs selectively at the C2 position.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Adherence to stoichiometry, temperature, and work-up procedures is critical for success.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Sample Amount |
| 2-Methoxy-4-nitrophenol | C₇H₇NO₄ | 169.13 | 1.0 | 16.9 g |
| Dimethylamine (40% aq. sol) | C₂H₇N | 45.08 | 1.2 | 15.2 mL |
| Paraformaldehyde | (CH₂O)n | 30.03 (monomer) | 1.2 | 3.6 g |
| Ethanol (95%) | C₂H₅OH | - | - | 200 mL |
| Hydrochloric Acid (conc.) | HCl | - | catalytic | ~1 mL |
| Sodium Hydroxide (5M aq.) | NaOH | - | - | As needed |
| Dichloromethane | CH₂Cl₂ | - | - | ~300 mL |
| Anhydrous MgSO₄ | MgSO₄ | - | - | As needed |
Note: Using paraformaldehyde is often preferred over aqueous formaldehyde to minimize water in the reaction, which can affect yields and side reactions.[6]
Step-by-Step Synthesis Procedure
-
Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-4-nitrophenol (16.9 g, 0.1 mol) and ethanol (200 mL). Stir until the phenol is completely dissolved.
-
Reagent Addition: To the solution, add the 40% aqueous dimethylamine solution (15.2 mL, ~0.12 mol) followed by paraformaldehyde (3.6 g, 0.12 mol).
-
Acidification: Add concentrated hydrochloric acid dropwise (~1 mL) to catalyze the reaction. The mixture may warm slightly.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1) to observe the consumption of the starting phenol.
Work-up and Purification
-
Cooling & Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction:
-
Dissolve the resulting residue in 100 mL of 1M HCl. This protonates the basic product, making it water-soluble, while leaving non-basic impurities in the organic phase.
-
Wash the acidic aqueous layer twice with dichloromethane (50 mL each) to remove any unreacted starting material or non-basic byproducts. Discard the organic layers.[4]
-
Cool the aqueous layer in an ice bath and slowly basify by adding 5M NaOH solution dropwise with stirring until the pH is approximately 9-10. The product will precipitate as a solid or oil.[4]
-
-
Product Extraction: Extract the product from the basified aqueous layer three times with dichloromethane (50 mL each).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.
Safety and Handling Considerations
-
Phenols: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.
-
Dimethylamine: Corrosive and flammable.[7] Handle in a fume hood.
-
Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methoxy group protons, the N-methyl protons, and the benzylic CH₂ protons. The integration of these peaks should correspond to the number of protons in the structure.
-
¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule.
-
FT-IR: Look for characteristic absorption bands for the O-H stretch (broad), aromatic C-H stretch, N-O stretch of the nitro group, and C-N stretch.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (m/z = 226.23).[1]
Conclusion
The via the Mannich reaction is a robust and efficient method for producing this valuable chemical intermediate. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing a systematic purification strategy, researchers can achieve high yields of the desired product. This guide provides the necessary technical foundation and practical insights for the successful execution of this synthesis in a laboratory setting.
References
-
PubChem Compound Summary for CID 76314, 2-dimethylaminomethyl-4-nitro-6-methoxyphenol. National Center for Biotechnology Information. [Link]
- CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
-
Synthesis of 4-allyl-6-(dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress. [Link]
-
PubChem Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. [Link]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]
-
The Mannich Reaction. YouTube. [Link]
-
Wholesale 2,4,6-Tris(Dimethylaminomethyl)phenol Cas#90-72-2 Manufacturer and Supplier. MOFAN POLYURETHANE CO.,LTD. [Link]
Sources
- 1. PubChemLite - 2-dimethylaminomethyl-4-nitro-6-methoxyphenol (C10H14N2O4) [pubchemlite.lcsb.uni.lu]
- 2. adichemistry.com [adichemistry.com]
- 3. scitepress.org [scitepress.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 7. Wholesale 2,4,6-Tris(Dimethylaminomethyl)phenol Cas#90-72-2 Manufacturer and Supplier | MOFAN [mofanpu.com]
